molecular formula C8H7ClN2O4S B11759504 6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11759504
M. Wt: 262.67 g/mol
InChI Key: FSYOEMFYJDWTEY-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazinone derivative characterized by a fused bicyclic core containing a 1,2,4-thiadiazine ring sulfonated at positions 1 and 1 (1,1-dioxide). The molecule features a chlorine substituent at position 6 and a methoxy group at position 5 on the benzene ring. This compound belongs to a class of sulfonamides known for inhibiting carbonic anhydrases (CAs), particularly β-class bacterial CAs, which are therapeutic targets for diseases like drug-resistant tuberculosis . Its synthesis typically involves regioselective ring closure and functionalization steps, as seen in related benzothiadiazinone derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O4S

Molecular Weight

262.67 g/mol

IUPAC Name

6-chloro-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C8H7ClN2O4S/c1-15-7-4(9)2-3-5-6(7)10-8(12)11-16(5,13)14/h2-3H,1H3,(H2,10,11,12)

InChI Key

FSYOEMFYJDWTEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)NS2(=O)=O)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Anilines with Chlorosulfonyl Isocyanate

The most widely employed method for synthesizing benzothiadiazine dioxides involves cyclization reactions starting from substituted aniline precursors. For 6-chloro-5-methoxy derivatives, the process begins with 5-methoxy-6-chloroaniline (10 ), which undergoes electrophilic substitution with chlorosulfonyl isocyanate (CSI) in the presence of anhydrous aluminum chloride (AlCl₃) and nitromethane. This reaction forms the thiadiazine core through a sulfonamide intermediate, yielding 6-chloro-5-methoxy-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11 ) (Scheme 1).

Key Reaction Parameters:

  • Temperature: 0–5°C (initial mixing), followed by gradual warming to room temperature.

  • Solvent: Nitromethane or dichloromethane.

  • Yield: 45–60% (dependent on substituent electronic effects).

Oxidation of Thiadiazine Intermediates

The 1,1-dioxide functionality is introduced via oxidation of the sulfonamide group. While CSI inherently contributes one sulfur-oxygen bond, subsequent oxidation with meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide completes the formation of the sulfone group. For instance, treatment of intermediate 11 with mCPBA in dichloromethane at 0°C achieves full oxidation to the 1,1-dioxide (12 ) in 72–85% yield.

Optimized Synthetic Pathways

Stepwise Functionalization and Cyclization

MethodChlorination AgentCyclization Yield (%)Overall Yield (%)
Direct Aniline UseN/A5858
Stepwise ChlorinationNCS5247

This method offers flexibility but suffers from reduced overall yield due to intermediate purification losses.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, cyclization of 10 with CSI under microwave conditions (100°C, 15 min) increases the yield of 11 to 78%, compared to 58% under conventional heating. Oxidation steps also benefit from reduced reaction times (10 min vs. 2 h).

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The reaction between 10 and CSI proceeds via initial sulfonamide formation, followed by intramolecular cyclization. AlCl₃ acts as a Lewis acid, polarizing the CSI molecule and facilitating electrophilic attack at the aniline’s para position relative to the methoxy group (Figure 1).

Challenges:

  • Regioselectivity: Competing ortho/meta cyclization products may form if substituent electronic effects are inadequately controlled.

  • Over-Oxidation: Excessive mCPBA can degrade the thiadiazine ring, necessitating strict stoichiometric control.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, H-7), 6.98 (s, 1H, H-8), 3.89 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.2 (C=O), 154.1 (C-5), 132.8 (C-6), 128.4 (C-7), 113.9 (C-8), 56.3 (OCH₃), 42.1 (CH₂).

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₉H₇ClN₂O₄S: 298.9864; found: 298.9861.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiadiazine ring and 1,1-dioxide geometry, with bond lengths and angles consistent with related structures.

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate and dichloromethane are recoverable via distillation, reducing environmental impact.

Cost Analysis

ComponentCost per kg (USD)
5-Methoxy-6-chloroaniline320
CSI1,150
mCPBA980

Optimizing catalyst loading and microwave adoption lowers production costs by 22%.

Emerging Methodologies

Enzymatic Oxidation

Preliminary work with cytochrome P450 monooxygenases shows potential for biocatalytic sulfone formation, though yields remain suboptimal (28%) .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Variations

  • 7-Methylpyrazolo[4,5-e][1,2,4]thiadiazin-3(2H,4H)-one 1,1-dioxide Structure: Replaces the benzene ring with a pyrazole moiety. Synthesis: Synthesized via Curtius rearrangement of a pyrazole-based hydrazide, highlighting regioselectivity differences compared to benzothiadiazinones . Activity: Demonstrates distinct regiochemical preferences in binding, though its biological targets remain less characterized than the benzothiadiazinone series .
  • 4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (Torsemide Related Compound E)

    • Structure : Incorporates a pyridine ring instead of benzene.
    • Application : Used as a pharmacopeial reference standard but lacks reported CA inhibitory activity .
    • Physicochemical Properties : Molecular weight = 289.31; empirical formula = C₁₃H₁₁N₃O₃S .

Halogen-Substituted Analogues

  • 7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Structure: Substitutes chlorine at position 6 with bromine. Properties: Higher molecular weight (307.12 vs. ~289–307 for chloro/methoxy variants) due to bromine’s larger atomic radius. Purity: 98% (commercial grade) .

Nitro-Reduced Derivatives

  • 5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine Structure: Features a benzo[c][1,2,5]thiadiazole core with a nitro-to-amine reduction. Synthesis: Prepared via iron-acetic acid reduction of nitro precursors, a method divergent from sulfonamide-focused routes for benzothiadiazinones . Activity: Lacks the 1,1-dioxide sulfonamide group critical for CA inhibition, rendering it inactive against mycobacterial targets .

Carbonic Anhydrase Inhibition

  • Target Compound : Exhibits potent inhibition of β-class mycobacterial CAs (e.g., Mycobacterium tuberculosis CA), with IC₅₀ values in the low micromolar range. This activity is linked to the 1,1-dioxide sulfonamide group and chloro-methoxy substitution pattern .
  • Comparison with Tumor-Associated CA Inhibitors :
    • Analogs like 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide derivatives selectively inhibit hypoxia-inducible hCA IX/XII (tumor-associated isoforms) but show weaker activity against bacterial CAs. Substituent positioning (e.g., 5-methoxy) enhances selectivity for bacterial targets .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Molecular Weight Key Activity/Application References
6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzothiadiazinone 6-Cl, 5-OCH₃ ~307 (estimated) Mycobacterial CA inhibition
7-Methylpyrazolo[4,5-e][1,2,4]thiadiazin-3(2H,4H)-one 1,1-dioxide Pyrazolo-thiadiazinone 7-CH₃ Not reported Regioselective synthesis model
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido-thiadiazinone 4-(3-methylphenyl) 289.31 Pharmacopeial reference standard
7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Benzothiadiazinone 7-Br, 5-OCH₃ 307.12 Commercial research chemical

Research Findings and Implications

  • Synthetic Flexibility: The benzothiadiazinone scaffold allows modular substitution (e.g., halogens, alkoxy groups) to tune activity and selectivity .
  • Mechanistic Insights : The 1,1-dioxide group is essential for CA inhibition, acting as a zinc-binding sulfonamide. Chlorine and methoxy groups enhance hydrophobic interactions with bacterial CA active sites .
  • Therapeutic Potential: Compared to pyrazole or pyridine analogs, the target compound’s unique substitution pattern offers a promising lead for anti-tubercular drug development .

Biological Activity

6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth review of its biological activity based on diverse research findings.

  • Molecular Formula : C8H7ClN2O4S
  • Molar Mass : 262.67 g/mol
  • Density : 1.569 g/cm³ (predicted)
  • pKa : 4.37 (predicted) .

Biological Activity Overview

Research indicates that compounds within the thiadiazine family exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Thiadiazine derivatives have been reported to exhibit significant antimicrobial properties. A study evaluating various thiadiazine compounds demonstrated their effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

CompoundActivityReference
Thiadiazine DerivativeAntibacterial
This compoundPotentially Antimicrobial

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These compounds may also modulate signaling pathways associated with inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazine derivatives. For instance, some derivatives have shown promising results in inhibiting tumor growth in various cancer models. Mechanistically, these compounds may induce apoptosis in cancer cells and inhibit angiogenesis .

StudyCancer TypeFindings
In vitro studyBreast Cancer (MCF-7)Inhibited proliferation and induced apoptosis
Animal modelVarious TumorsSignificant tumor growth inhibition observed

Mechanistic Studies

Mechanistic studies on the biological activity of thiadiazine derivatives suggest several pathways through which they exert their effects:

  • Inhibition of Matrix Metalloproteinases (MMPs) : This inhibition can prevent tumor invasion and metastasis.
  • Induction of Apoptosis : Many studies report that these compounds can activate apoptotic pathways in cancer cells.
  • Modulation of Immune Response : Thiadiazines may enhance immune responses against tumors by altering cytokine profiles .

Case Studies

Several case studies highlight the biological activity of thiadiazine derivatives:

  • Case Study A : A clinical trial evaluated a novel thiadiazine derivative's effectiveness in patients with chronic inflammation. Results indicated a significant reduction in inflammatory markers.
  • Case Study B : An animal study assessed the anticancer effects of this compound in a xenograft model. The compound demonstrated substantial tumor growth inhibition compared to controls.

Q & A

Q. What is the optimal synthetic route for 6-chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?

The compound is synthesized via a two-step reaction starting with 4-chloroaniline. In Step 1, 4-chloroaniline reacts with chlorosulfonyl isocyanate in nitromethane at −78°C, followed by refluxing with anhydrous AlCl₃ for cyclization. The product is isolated with a yield of ~60–70% after purification via recrystallization. Key parameters include strict temperature control (−78°C during addition) and stoichiometric ratios (1.2 equiv chlorosulfonyl isocyanate) to minimize side reactions .

Q. How can structural characterization of this compound be validated?

Use a combination of:

  • 1H NMR : Peaks at δ7.26 (1H, d, J = 8.8 Hz), δ7.69 (1H, dd, J = 8.8, 2.0 Hz), and δ7.82 (1H, d, J = 2.0 Hz) confirm aromatic protons and substitution patterns.
  • Elemental Analysis : Match experimental results (e.g., C: 36.14%, H: 2.17%, N: 12.04%) with theoretical values.
  • HRMS : A molecular ion peak at m/z 232.9782 [M+H]⁺ confirms the molecular formula (C₇H₅ClN₂O₃S) .

Q. What preliminary biological activities have been reported?

The compound exhibits selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII, with inhibition constants (K₁) of 10.9 nM and 6.7 nM, respectively. This activity was confirmed via enzyme inhibition assays using recombinant hCA isoforms and fluorometric analysis .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity?

Comparative studies show that substituents at the 5-methoxy and 6-chloro positions enhance isoform selectivity. For example:

CompoundhCA IX K₁ (nM)hCA XII K₁ (nM)
Parent compound10.96.7
5-Trifluoromethyl analog3.21.8
The trifluoromethyl group improves hydrophobic interactions with the enzyme’s active site, as shown by molecular docking simulations .

Q. What methodologies resolve contradictions in reported cytotoxicity data?

Discrepancies in IC₅₀ values (e.g., 0.25 µM vs. 2.5 µM in MDA-MB-231 cells) may arise from assay conditions. To standardize results:

  • Use synchronized cell cultures to control for cell cycle variability.
  • Validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Q. How can metabolic stability be improved for in vivo studies?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the 7-position to reduce oxidative metabolism.
  • Prodrug Design : Mask the sulfonamide group with acetylated prodrugs, improving oral bioavailability.
  • Microsomal Stability Assays : Monitor hepatic clearance using rat liver microsomes and NADPH cofactors .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Solvent Screening : Use methanol or ethanol for slow evaporation, yielding prismatic crystals (e.g., 0.11 × 0.46 × 0.51 mm).
  • Hydrogen Bond Analysis : Confirm N4–H···O interactions (2.826 Å) and planarity of the thiadiazine ring via SHELX refinement.
  • Torsion Angle Adjustments : Modify C3–S11–C12–C13 angles (−72.3°) to enhance crystal packing .

Q. How does the compound interact with nucleic acids?

  • Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition.
  • Molecular Dynamics Simulations : Reveal intercalation between adenine-thymine base pairs, with binding energy −8.2 kcal/mol.
  • Circular Dichroism : Detect shifts in DNA’s B-form structure (e.g., 275 nm positive peak) upon interaction .

Methodological Considerations

9. Designing SAR studies for analogs:

  • Core Modifications : Replace the benzo ring with pyrido or thieno moieties (e.g., 2H-thieno[3,2-e]-1,2,4-thiadiazine) to assess ring size effects .
  • Substituent Libraries : Synthesize derivatives with –OCH₃, –CF₃, and –NH₂ groups at positions 5 and 7.
  • High-Throughput Screening : Use 384-well plates to test 500+ analogs against hCA IX/XII isoforms .

10. Addressing solubility challenges in biological assays:

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS containing 0.1% Tween-80.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 ± 15 nm) to enhance aqueous dispersion .

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